molecular formula C10H15NO2 B12554253 Carbamic acid, cyclohexyl-, 2-propynyl ester CAS No. 146135-08-2

Carbamic acid, cyclohexyl-, 2-propynyl ester

Cat. No.: B12554253
CAS No.: 146135-08-2
M. Wt: 181.23 g/mol
InChI Key: WSVRJGNTVGGTJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, cyclohexyl-, 2-propynyl ester can be achieved through the reaction of cyclohexylamine with propargyl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent decomposition . The product is then purified through recrystallization from petroleum ether or dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, cyclohexyl-, 2-propynyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Cyclohexylamine and propargyl alcohol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Cyclohexylamine and propargyl alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, cyclohexyl-, 2-propynyl ester is unique due to its specific molecular structure, which imparts distinct sedative and hypnotic properties. Unlike other carbamate esters, it has a propargyl group that contributes to its unique pharmacological profile .

Biological Activity

Carbamic acid, cyclohexyl-, 2-propynyl ester, also known as 2-propynyl cyclohexylcarbamate, is a compound with significant biological activity and potential applications in various fields, including agriculture and medicine. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H15NO2C_{10}H_{15}NO_2. Its structure consists of a cyclohexyl group attached to a carbamate functional group with a propynyl side chain. This unique configuration contributes to its biological activity.

Antimicrobial Properties

Research indicates that carbamic acid derivatives exhibit notable antimicrobial activity. A study highlighted the effectiveness of iodopropynyl compounds, which are related to carbamic acid esters, in combination with other agents to enhance their antimicrobial spectrum. These compounds were shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in agricultural pesticides and preservatives .

Insecticidal Activity

Carbamic acid esters have been explored for their insecticidal properties. Specifically, the 2-propynyl variant has demonstrated efficacy against certain pest species. The mechanism involves disrupting the insect's nervous system, leading to paralysis and death. This property makes it a candidate for developing safer insecticides with reduced environmental impact .

Antioxidant Activity

The antioxidant capacity of carbamic acid derivatives has been evaluated in vitro. Studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is attributed to the presence of phenolic structures within the compound, which donate electrons to reactive oxygen species .

Case Studies

  • Antimicrobial Efficacy : A study published in Google Patents demonstrated that mixtures containing iodopropynyl carbamate exhibited broad-spectrum antimicrobial effects. The study emphasized the importance of combining this compound with other agents for enhanced effectiveness against resistant strains .
  • Insecticidal Applications : Research conducted on various carbamate esters revealed that 2-propynyl cyclohexylcarbamate showed significant larvicidal activity against mosquito larvae. This finding supports its potential use in vector control programs .
  • Antioxidant Properties : An investigation into the antioxidant properties of related compounds found that these carbamates could effectively reduce lipid peroxidation in cellular models, suggesting protective effects against cellular damage induced by oxidative stress .

Data Table: Biological Activities of Carbamic Acid Derivatives

Activity TypeCompound TypeEfficacy LevelMechanism of Action
AntimicrobialIodopropynyl CarbamateBroad-spectrumInhibition of bacterial/fungal growth
Insecticidal2-Propynyl CyclohexylcarbamateHighDisruption of nervous system
AntioxidantCarbamic Acid DerivativesModerate to HighFree radical scavenging

Properties

CAS No.

146135-08-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

prop-2-ynyl N-cyclohexylcarbamate

InChI

InChI=1S/C10H15NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h1,9H,3-8H2,(H,11,12)

InChI Key

WSVRJGNTVGGTJW-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)NC1CCCCC1

Origin of Product

United States

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